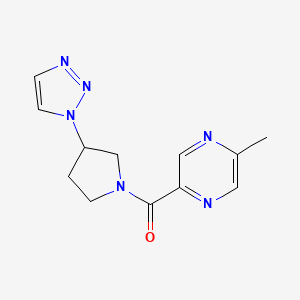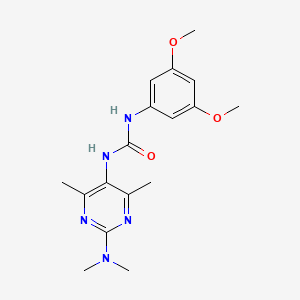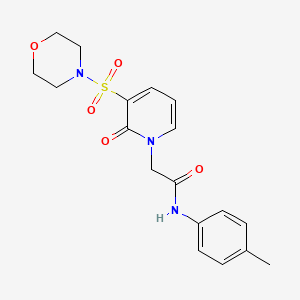
2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)-N-(p-tolyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains a morpholinosulfonyl group, a pyridinone group, and a p-tolyl group. The morpholinosulfonyl group is a type of sulfonamide, which is often found in various pharmaceuticals due to their bioactivity . The pyridinone group is a heterocyclic compound that is a derivative of pyridine. The p-tolyl group is a functional group derived from toluene by removal of a hydrogen atom from the ring carbon atom at the 4-position .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present. For example, the morpholinosulfonyl group could potentially undergo hydrolysis under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the morpholinosulfonyl group could increase the compound’s solubility in water, while the p-tolyl group could contribute to its lipophilicity .科学的研究の応用
Antifungal and Antimicrobial Applications
2-(2-oxo-morpholin-3-yl)-acetamide derivatives have been identified as potent fungicidal agents against Candida and Aspergillus species. The introduction of specific modifications to the core structure significantly improved plasmatic stability while preserving antifungal activity. These derivatives demonstrated broad antifungal activity against various fungi species and showed in vivo efficacy in murine models of systemic Candida albicans infection (Bardiot et al., 2015).
Src Kinase Inhibition and Anticancer Activity
N-benzyl-2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yl)acetamide (KX2-391) has been identified as a highly selective Src substrate binding site inhibitor. Modifications in its structure, specifically substituting the pyridine ring and N-benzyl substitution, have been studied to establish the structure-activity relationship. These derivatives have shown inhibitory activities against Src kinase and demonstrated promising results in inhibiting cell proliferation in various cancer cell lines, including human colon carcinoma, breast carcinoma, and leukemia (Fallah-Tafti et al., 2011).
Reactivation of Inhibited Acetylcholinesterase
Bis-quaternary pyridinium derivatives of 2-(hydroxyimino)-N-(pyridin-3-yl)acetamide have been synthesized and evaluated for their reactivation efficacy against organophosphorus nerve agents inhibited human acetylcholinesterase. These compounds have shown better reactivation efficacy than traditional reactivators like 2-PAM and obidoxime, suggesting potential for treating nerve agent poisoning (Karade et al., 2014).
Corrosion Inhibition
2-(Alkylsulfanyl)-N-(pyridin-2-yl)acetamide derivatives have been synthesized and tested for their corrosion inhibition efficiencies. These compounds demonstrated promising inhibition efficiencies in both acidic and oil medium environments, suggesting their potential as corrosion inhibitors (Yıldırım & Cetin, 2008).
Crystal Structure Analysis
The crystal structures of (oxothiazolidin-2-ylidene)acetamides have been described and compared, providing insights into the molecular configurations and potential interactions of these compounds (Galushchinskiy et al., 2017).
作用機序
特性
IUPAC Name |
N-(4-methylphenyl)-2-(3-morpholin-4-ylsulfonyl-2-oxopyridin-1-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S/c1-14-4-6-15(7-5-14)19-17(22)13-20-8-2-3-16(18(20)23)27(24,25)21-9-11-26-12-10-21/h2-8H,9-13H2,1H3,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOBQHNYTUQQWCC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C=CC=C(C2=O)S(=O)(=O)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)-N-(p-tolyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(2-Furyl)-2-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2368567.png)
![1-[3-(1H-pyrrol-1-yl)phenyl]ethanone](/img/structure/B2368568.png)
![3-[(Cyanoacetyl)amino]-2-hydroxybenzoic acid](/img/structure/B2368569.png)
![N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}azepane-1-sulfonamide](/img/structure/B2368570.png)
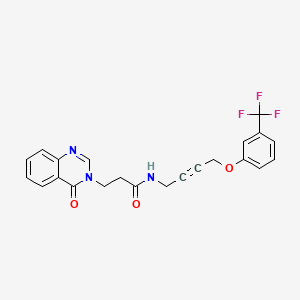

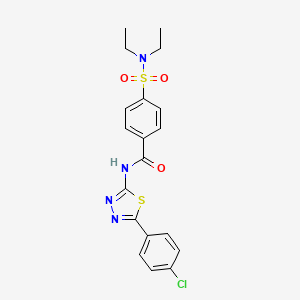


![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)cyclopentanecarboxamide](/img/structure/B2368583.png)
